molecular formula C11H17NO B218725 (3S,3aS,10aS,11aS,11bS)-3-hydroxy-3a,6-dimethyl-2,3,4,5,9,10,10a,11,11a,11b-decahydro-1H-cyclopenta[a]anthracen-8-one CAS No. 120542-29-2

(3S,3aS,10aS,11aS,11bS)-3-hydroxy-3a,6-dimethyl-2,3,4,5,9,10,10a,11,11a,11b-decahydro-1H-cyclopenta[a]anthracen-8-one

Cat. No.: B218725
CAS No.: 120542-29-2
M. Wt: 286.4 g/mol
InChI Key: HGULMTJPHPUFCN-WKCWRMMGSA-N
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Description

(3S,3aS,10aS,11aS,11bS)-3-hydroxy-3a,6-dimethyl-2,3,4,5,9,10,10a,11,11a,11b-decahydro-1H-cyclopenta[a]anthracen-8-one: is a unique compound belonging to the class of unsaturated steroids It is characterized by its complex molecular structure, which includes multiple fused rings and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,3aS,10aS,11aS,11bS)-3-hydroxy-3a,6-dimethyl-2,3,4,5,9,10,10a,11,11a,11b-decahydro-1H-cyclopenta[a]anthracen-8-one typically involves the conversion of steroidal 5,7-dienes with 4-phenyl-1,2,4-triazoline-3,5-dione. This reaction is facilitated by the use of boron trifluoride-diethyl ether, which leads to the formation of the corresponding anthrasteroid . The structure of the product derived from cholesta-5,7-dien-3β-ol has been determined by X-ray crystallography .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as oxidative activation and rearrangement from ergosterol, which is a common precursor in steroid synthesis .

Chemical Reactions Analysis

Types of Reactions: (3S,3aS,10aS,11aS,11bS)-3-hydroxy-3a,6-dimethyl-2,3,4,5,9,10,10a,11,11a,11b-decahydro-1H-cyclopenta[a]anthracen-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include epimeric alkenes, spiro C/D-compounds, and 14,15-secosteroids .

Mechanism of Action

The mechanism of action of (3S,3aS,10aS,11aS,11bS)-3-hydroxy-3a,6-dimethyl-2,3,4,5,9,10,10a,11,11a,11b-decahydro-1H-cyclopenta[a]anthracen-8-one involves its interaction with specific molecular targets and pathways. The compound undergoes a series of rearrangements, including double Wagner-Meerwein rearrangements, which result in the formation of unique structural frameworks . These rearrangements are crucial for the compound’s biological activity and its ability to modulate various biochemical processes .

Properties

IUPAC Name

(3S,3aS,10aS,11aS,11bS)-3-hydroxy-3a,6-dimethyl-2,3,4,5,9,10,10a,11,11a,11b-decahydro-1H-cyclopenta[a]anthracen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-11-14-7-8-19(2)17(5-6-18(19)21)16(14)9-12-3-4-13(20)10-15(11)12/h10,12,16-18,21H,3-9H2,1-2H3/t12-,16+,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGULMTJPHPUFCN-WKCWRMMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC3(C(C2CC4C1=CC(=O)CC4)CCC3O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CC[C@]3([C@H]([C@@H]2C[C@H]4C1=CC(=O)CC4)CC[C@@H]3O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80923460
Record name 3-Hydroxy-3a,6-dimethyl-1,2,3,3a,4,5,9,10,10a,11,11a,11b-dodecahydro-8H-cyclopenta[a]anthracen-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80923460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120542-29-2
Record name Anthrasteroid 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120542292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-3a,6-dimethyl-1,2,3,3a,4,5,9,10,10a,11,11a,11b-dodecahydro-8H-cyclopenta[a]anthracen-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80923460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,3aS,10aS,11aS,11bS)-3-hydroxy-3a,6-dimethyl-2,3,4,5,9,10,10a,11,11a,11b-decahydro-1H-cyclopenta[a]anthracen-8-one
Reactant of Route 2
(3S,3aS,10aS,11aS,11bS)-3-hydroxy-3a,6-dimethyl-2,3,4,5,9,10,10a,11,11a,11b-decahydro-1H-cyclopenta[a]anthracen-8-one
Reactant of Route 3
(3S,3aS,10aS,11aS,11bS)-3-hydroxy-3a,6-dimethyl-2,3,4,5,9,10,10a,11,11a,11b-decahydro-1H-cyclopenta[a]anthracen-8-one
Reactant of Route 4
(3S,3aS,10aS,11aS,11bS)-3-hydroxy-3a,6-dimethyl-2,3,4,5,9,10,10a,11,11a,11b-decahydro-1H-cyclopenta[a]anthracen-8-one
Reactant of Route 5
(3S,3aS,10aS,11aS,11bS)-3-hydroxy-3a,6-dimethyl-2,3,4,5,9,10,10a,11,11a,11b-decahydro-1H-cyclopenta[a]anthracen-8-one
Reactant of Route 6
(3S,3aS,10aS,11aS,11bS)-3-hydroxy-3a,6-dimethyl-2,3,4,5,9,10,10a,11,11a,11b-decahydro-1H-cyclopenta[a]anthracen-8-one

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